molecular formula C32H46O12 B1240111 Thapsitranstagin

Thapsitranstagin

Cat. No. B1240111
M. Wt: 622.7 g/mol
InChI Key: XHFQVCZACDPUSC-OWKZXDOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thapsitranstagin is a natural product found in Thapsia transtagana, Thapsia villosa, and other organisms with data available.

Scientific Research Applications

  • Biosynthesis of Transtaganolides : Thapsitranstagin plays a role in the biosynthesis of transtaganolides, which are a group of bioactive meroterpenoids. These compounds are thought to originate from an O-prenylated coumarin through successive pericyclic reactions (Rubal et al., 2007).

  • Phytochemical Studies : Thapsitranstagin has been a subject of comparative phytochemical studies, particularly in differentiating Thapsia garganica and T. transtagana. It's one of the main thapsigargins in T. transtagana, which significantly varies from the compounds found in T. garganica (Smitt et al., 1995).

  • Cancer Research : In the context of cancer research, compounds like thapsigargin and its analogues, such as thapsitranstagin, have been studied for their role as tumor promoters and their impact on cellular mechanisms like calcium signaling. These studies contribute to understanding their potential therapeutic applications or toxicological properties (Christensen et al., 2005).

  • Cellular and Molecular Studies : Thapsitranstagin, like thapsigargin, has been studied for its effects on intracellular calcium dynamics and as a tool in studying cell death, particularly in the context of neurodegenerative diseases and cancer (Ullrich & Humpel, 2009).

  • Pharmacological Applications : The role of Thapsitranstagin in the inhibition of the sarco-endoplasmic reticulum Ca2+-ATPases has been a subject of interest, providing insights into the mechanisms of intracellular Ca2+ signaling and potential therapeutic applications (Treiman et al., 1998).

properties

Product Name

Thapsitranstagin

Molecular Formula

C32H46O12

Molecular Weight

622.7 g/mol

IUPAC Name

[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate

InChI

InChI=1S/C32H46O12/c1-11-16(5)27(35)40-20-14-30(9,44-19(8)33)23-22(26-32(20,39)31(10,38)29(37)43-26)18(7)24(42-28(36)17(6)12-2)25(23)41-21(34)13-15(3)4/h12,15-16,20,23-26,38-39H,11,13-14H2,1-10H3/b17-12-/t16?,20-,23+,24-,25-,26-,30-,31+,32+/m1/s1

InChI Key

XHFQVCZACDPUSC-OWKZXDOKSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1C[C@@]([C@@H]2[C@H]([C@@H](C(=C2[C@@H]3[C@@]1([C@@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)OC(=O)CC(C)C)(C)OC(=O)C

SMILES

CCC(C)C(=O)OC1CC(C2C(C(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)OC(=O)CC(C)C)(C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C2C(C(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)OC(=O)CC(C)C)(C)OC(=O)C

synonyms

thapsitranstagin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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